Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate
Description
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is a substituted benzoate ester characterized by a benzyloxy group at position 2, a chlorine atom at position 5, and a methyl group at position 4 on the aromatic ring. These compounds are typically intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where steric and electronic effects of substituents influence reactivity and biological activity .
Properties
IUPAC Name |
methyl 5-chloro-4-methyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-8-15(13(9-14(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXSMMVOCOJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate typically involves the esterification of 2-(benzyloxy)-5-chloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-(benzyloxy)-5-chloro-4-methylbenzoic acid.
Reduction: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as an intermediate in synthesizing more complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing new compounds.
2. Biological Research
- Biological Activity : The compound's structural features allow it to interact with various biological targets, making it useful for studying enzyme interactions and metabolic pathways. Its lipophilicity enhances membrane permeability, which is crucial for bioactivity.
- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer and anti-inflammatory properties, indicating its potential as a therapeutic agent.
3. Medicinal Chemistry
- Drug Development : Due to its unique structural characteristics, methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is being investigated for its potential in developing new drugs targeting specific diseases. Its ability to modulate enzyme activity positions it as a candidate for further medicinal chemistry research .
4. Industrial Applications
- Specialty Chemicals : The compound can be utilized in producing specialty chemicals and materials, including coatings and adhesives. Its unique properties make it suitable for formulating innovative products in various industrial sectors.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The chlorine atom may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate and related compounds derived from the evidence:
Key Findings:
Substituent Effects on Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~3.5) aligns with analogs bearing benzyloxy and chloro groups (e.g., Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate, XLogP3 ~3.1 ). The introduction of polar groups like sulfonamide (e.g., in ) or acetylamino () reduces lipophilicity (XLogP3 ~1.8–4.2), impacting solubility and membrane permeability.
Sulfonamide derivatives (e.g., ) exhibit stronger intermolecular interactions (e.g., C–H⋯O bonds), which may stabilize crystal structures or influence pharmacokinetics .
Methoxy groups (as in ) provide electron-donating effects, whereas nitro groups () are strongly electron-withdrawing, modulating aromatic ring reactivity.
Synthetic Utility:
- Compounds like and demonstrate the versatility of benzoate esters as scaffolds for introducing diverse functional groups (e.g., nitro, sulfonamide) for drug discovery.
Research Implications and Limitations
- Gaps in Data: Direct experimental data (e.g., melting points, synthetic yields) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
- Computational Predictions: Properties like XLogP3 and topological polar surface area (TPSA) are critical for predicting ADMET profiles but require experimental validation.
Biological Activity
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyloxy group and a chloro substituent on a methylbenzoate backbone. These structural components are critical for its biological activity, influencing solubility, permeability, and interaction with biological targets.
The mechanism of action for this compound is primarily linked to its ability to modulate enzyme activity and interact with cellular receptors. The benzyloxy group enhances lipophilicity, which aids in membrane permeability and bioavailability. The chlorine atom contributes to the compound's stability and reactivity, potentially facilitating interactions with target proteins or nucleic acids.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
| Compound | Target Organism | MIC (µM) | Notes |
|---|---|---|---|
| This compound | MRSA | 8.7 | Comparable to standard antibiotics |
| Related Compounds | MSSA | 17.3 | Demonstrated significant antimicrobial activity |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory effects. Its structural features suggest potential interactions with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases. The modulation of cytokine release and inhibition of cyclooxygenase enzymes are possible mechanisms through which this compound could exert its effects .
Case Studies
- Antiviral Activity : In vitro studies have demonstrated the antiviral potential of compounds structurally related to this compound against hepatitis B virus (HBV). These studies reported effective inhibition of viral replication at low micromolar concentrations, indicating a promising avenue for further exploration in antiviral drug development .
- Cytotoxicity Assessment : A significant aspect of evaluating the biological activity of this compound involves assessing its cytotoxicity. In several assays, this compound exhibited low cytotoxicity profiles, suggesting a favorable safety margin for therapeutic applications .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. Findings suggest that modifications to the benzyloxy group can enhance potency against specific targets while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves esterification of a benzoic acid precursor and selective protection of hydroxyl groups. For example:
- Benzyloxy Introduction : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃) to protect the hydroxyl group at the 2-position .
- Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation can introduce the 5-chloro substituent .
- Esterification : Methylation of the carboxylic acid group via Fischer esterification (H₂SO₄/MeOH) or DCC-mediated coupling .
- Yield Optimization : Control temperature (e.g., reflux in THF or DMF) and stoichiometry of reagents to minimize side reactions like over-chlorination or ester hydrolysis .
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Recrystallization : Use solvent pairs like ethanol/water or hexane/ethyl acetate based on solubility profiles. For analogs, polar solvents (e.g., MeOH) are effective for removing unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate regioisomers or byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .
- Crystallography Insights : Weak C–H⋯O interactions in the crystal lattice (observed in related benzoates) suggest slow evaporation from low-polarity solvents enhances crystal purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons as multiplets (δ 6.8–7.5 ppm), methyl groups as singlets (δ 2.3–2.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₃), and benzyloxy protons as a singlet (δ 5.1–5.3 ppm) .
- ¹³C NMR : Carboxylic ester carbonyl at δ 165–170 ppm; aromatic carbons at δ 110–140 ppm .
- Mass Spectrometry : HRMS (ESI⁻) for exact mass verification (e.g., [M−H]⁻ expected for C₁₇H₁₅ClO₃: ~326.05) .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions be addressed?
- Methodological Answer :
- Directed Metalation : Use tert-butyllithium or LDA to deprotonate specific positions (e.g., 4-methyl group directs electrophiles to the 5-position) .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) prevents undesired substitutions .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites, guiding reagent selection .
Q. How do data contradictions in spectral analysis arise, and how can they be resolved?
- Methodological Answer :
- Unexpected Peaks in NMR : Impurities from incomplete purification or solvent residues (e.g., DMSO in DMSO-d₆) require repeat chromatography or rigorous drying .
- Crystallization Issues : Polymorphism or solvent inclusion (observed in sulfonamide analogs) can alter melting points. Use single-crystal XRD to confirm structure .
- Mass Spec Discrepancies : Isotopic patterns (e.g., Cl⁻ splitting) may confuse interpretation. Compare with simulated spectra (e.g., mzCloud) .
Q. What strategies optimize the synthesis of derivatives for biological activity studies?
- Methodological Answer :
- Functionalization : Introduce bioisosteres (e.g., replacing benzyloxy with methoxy) via nucleophilic substitution or Pd-catalyzed cross-coupling .
- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-methyl to 4-ethyl) and assess activity against target receptors (e.g., dopamine D2/5-HT3) .
- Scale-Up : Transition from batch to flow chemistry for reproducibility; monitor reaction kinetics via in-line IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
